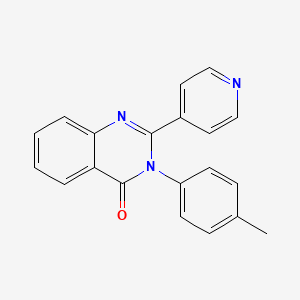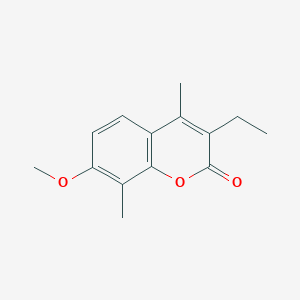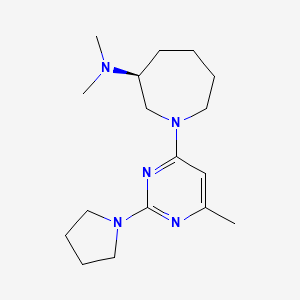![molecular formula C20H22FN7 B5578899 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties . This specific compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), and it is more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of this compound involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of this compound involves a 1,3,5-triazine ring substituted with various functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the sequential substitution of the chloride atom in cyanuric chloride using oxygen, nitrogen and sulfur centered nucleophiles .Aplicaciones Científicas De Investigación
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
This compound, also referred to as FPMINT, is a novel inhibitor of ENTs and is more selective for ENT2 over ENT1 . ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy. The inhibition of ENTs can be significant in the development of treatments for various diseases, including cancer and cardiovascular diseases.
Neuroprotective and Anti-neuroinflammatory Agent
The compound’s derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases . This application is particularly promising for conditions such as Parkinson’s and Alzheimer’s disease.
Cancer Therapy
Due to its role as an ENT inhibitor, the compound has potential applications in cancer therapy. ENTs are involved in the transport of nucleoside and nucleoside analogues, which are important in chemotherapy . Modifying the compound could lead to more selective inhibitors that could improve cancer treatment efficacy.
Cardiovascular Disease Treatment
The compound’s ability to regulate extracellular adenosine levels makes it a candidate for the treatment of cardiovascular diseases. Adenosine plays a significant role in cardiovascular function, and ENT inhibitors have been explored for their therapeutic potential in this field .
Pharmacokinetic Enhancer
Piperazine, a component of the compound, is known to positively modulate the pharmacokinetic properties of drug substances. This suggests that the compound could be used to enhance the delivery and effectiveness of other drugs .
Antimicrobial and Antiviral Activities
Compounds with the 1,3,5-triazine structure have exhibited antimicrobial and antiviral activities. While specific studies on this compound are not detailed, its structural similarities suggest potential in this area .
Adenosine Receptor Regulation
By influencing the levels of extracellular adenosine, the compound may affect the adenosine receptors, which are involved in numerous physiological processes. This could have implications for therapies targeting the adenosine receptors .
Structure-Activity Relationship (SAR) Studies
SAR studies of the compound and its analogues provide insights into the molecular interactions and effects on ENTs. These studies are essential for designing more potent and selective inhibitors for therapeutic use .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, with a higher selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides and nucleoside analogues through ENTs in a concentration-dependent manner . The inhibitory effect of the compound is irreversible and non-competitive, as it reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
By inhibiting ENTs, the compound disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This disruption can affect various biochemical pathways, including those involved in cell growth and proliferation.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The compound’s inhibition of ENTs can lead to a decrease in nucleotide synthesis and a disruption of adenosine function . This can result in various molecular and cellular effects, potentially including a reduction in cell growth and proliferation.
Direcciones Futuras
The future directions for this compound could involve further studies to explore its selectivity towards ENT2 over ENT1, and its potential applications in the field of medicine, particularly in the treatment of conditions where the regulation of nucleotide synthesis and adenosine function is crucial .
Propiedades
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7/c21-16-8-4-5-9-17(16)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBKXMUODGBTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)
